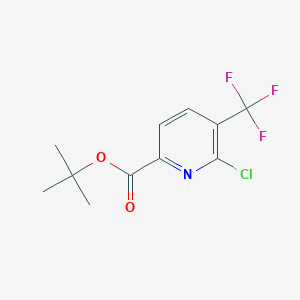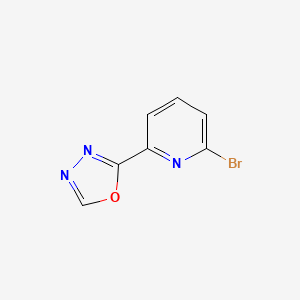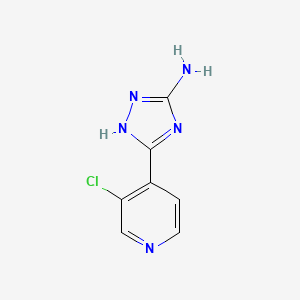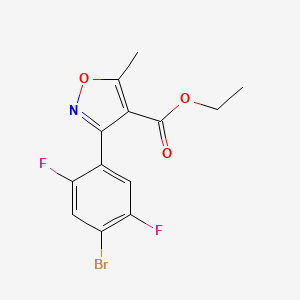![molecular formula C16H15N3OS B13680028 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)
3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a heterocyclic compound that features a unique fusion of thieno, triazolo, and oxazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine typically involves the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through cyclization reactions.
Introduction of the Triazolo Ring: The triazolo ring is introduced via a cycloaddition reaction, often involving azides and alkynes.
Formation of the Oxazepine Ring: The final step involves the formation of the oxazepine ring through intramolecular cyclization.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine involves interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-2-bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is unique due to its specific ring fusion and the presence of multiple heteroatoms, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15N3OS |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C16H15N3OS/c1-11-17-18-15-9-20-8-14-13(10-21-16(14)19(11)15)7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3 |
Clave InChI |
FMJAHQHVJIYDKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(COC2)C(=CS3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)



methanone](/img/structure/B13679975.png)
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)


![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)


![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)

